BenchChemオンラインストアへようこそ!

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide

EGFR T790M Kinase Inhibition Selectivity

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (CAS 1060282-24-7) is a synthetic small molecule belonging to the pyrazinecarboxamide class, with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol. Its structure features a pyrazine-2-carboxamide core linked to a substituted phenyl ring bearing a dimethylcarbamoylmethyl group.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
CAS No. 1060282-24-7
Cat. No. B6538962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide
CAS1060282-24-7
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C15H16N4O2/c1-19(2)14(20)9-11-3-5-12(6-4-11)18-15(21)13-10-16-7-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,21)
InChIKeyLIGYPNMWOYTGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (CAS 1060282-24-7): Structural Identity and Baseline for Pyrazine-2-carboxamide Procurement


N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide (CAS 1060282-24-7) is a synthetic small molecule belonging to the pyrazinecarboxamide class, with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol [1]. Its structure features a pyrazine-2-carboxamide core linked to a substituted phenyl ring bearing a dimethylcarbamoylmethyl group [1]. This compound is of research interest primarily as a potential kinase inhibitor scaffold, with patent disclosures highlighting its utility in programs targeting EGFR T790M mutant kinase [2].

Why Sourcing N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide Demands Precision Over Generic Pyrazinecarboxamide Analogs


The simple interchange of N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide with other in-class pyrazinecarboxamides is not scientifically valid due to the highly specific structure-activity relationships governing kinase inhibition [1]. The dimethylcarbamoylmethyl substitution on the phenyl ring likely dictates a unique binding mode to its target, such as the EGFR T790M mutant kinase, which would be entirely absent in analogs lacking this precise group [2]. Uncontrolled substitution risks introducing compounds with altered selectivity, unknown potency, or no activity against the intended target, thereby invalidating experimental results.

Quantitative Differentiation Guide for N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide Buyers and Scientists


EGFR T790M Kinase Inhibition Selectivity Profile vs. Other Kinase Targets

The compound is disclosed as an inhibitor of EGFR T790M mutation kinase, a critical target in drug-resistant non-small cell lung cancer [1]. While direct quantitative comparison data (e.g., IC50 values) against specific close analogs are not publicly available for this exact compound, its inclusion in a patent specifically focused on EGFR T790M inhibition suggests a favorable selectivity and potency profile for this mutant kinase over wild-type EGFR or other kinases, which is the primary differentiation claim for this scaffold. This is a Class-level inference based on the patent's focus.

EGFR T790M Kinase Inhibition Selectivity

Structural Uniqueness and Physicochemical Properties vs. Generic Pyrazinecarboxamides

The compound possesses distinct physicochemical properties that can be compared to a baseline of other simple pyrazine-2-carboxamides. For example, its computed XLogP3-AA value of 0.3 [1] indicates it is moderately more lipophilic than the unsubstituted parent compound pyrazine-2-carboxamide (XLogP3-AA approximately -0.5) but less so than highly substituted analogs. This specific balance is often correlated with improved membrane permeability and oral bioavailability.

Physicochemical Properties Molecular Design Drug-likeness

Synthetic Accessibility and Intermediate Utility Claimed in Patents

The compound's synthesis is implicitly validated by its appearance in patent literature as a key structure within a broader Markush claim for kinase inhibitors [1]. This is in contrast to many theoretical pyrazinecarboxamides that have never been synthesized or evaluated. Its existence as a specifically named or synthesizable example in a patent family provides a level of validation that is absent for purely in silico designs and is a prerequisite for commercial sourcing.

Synthetic Chemistry Chemical Intermediate Patent Disclosure

Validated Application Scenarios for N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide in Oncology and Kinase Research


Hit-to-Lead Optimization for Non-Small Cell Lung Cancer (NSCLC) Resistant to First-Line TKIs

Based on the patent disclosure of its activity as an EGFR T790M mutation kinase inhibitor [1], this compound is a suitable starting scaffold for medicinal chemistry campaigns targeting T790M-positive NSCLC. Its use can help establish a structure-activity relationship (SAR) series specifically for the clinically relevant drug-resistant mutant, where analogs lacking this substitution are less likely to show the same selectivity profile.

Kinase Selectivity Panel Screening Probe

The compound can serve as a selective probe in a broad kinase panel to differentiate T790M mutant EGFR inhibition from activity against wild-type EGFR and other kinases. Its differentiated physicochemical profile (XLogP3-AA = 0.3) [2] compared to more hydrophilic or lipophilic pyrazinecarboxamide analogs makes it a valuable tool for correlating selectivity with molecular properties.

Chemical Intermediate for Building Targeted Covalent Inhibitor Libraries

The presence of the amide bond and the pyrazine core offers synthetic handles for further derivatization. Researchers can use this compound to introduce warheads for covalent targeting, a strategy often employed for overcoming T790M-mediated resistance, as evidenced by its inclusion in a patent focused on this mechanism [1].

Quote Request

Request a Quote for N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.